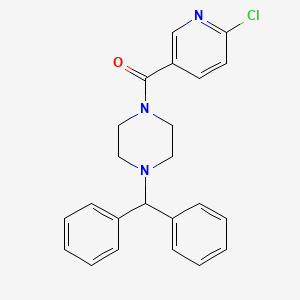
7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H34N6O4 and its molecular weight is 470.574. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin Receptor Affinity
A key area of scientific research involving this compound is its interaction with serotonin receptors. Studies have shown that derivatives of purine-2,6-dione, like the compound , exhibit affinity for multiple serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7. These interactions suggest potential psychotropic activity, which may be leveraged in developing treatments for conditions like depression and anxiety (Chłoń-Rzepa et al., 2013).
Cardiovascular Activity
Another significant area of research is the cardiovascular activity of this compound's derivatives. Some studies have reported that certain derivatives exhibit prophylactic antiarrhythmic activity and hypotensive effects, indicating potential applications in treating cardiovascular disorders (Chłoń-Rzepa et al., 2004).
Analgesic and Anti-inflammatory Effects
There is also evidence of the analgesic and anti-inflammatory properties of related purine derivatives. Certain compounds in this category have shown more potent effects than reference drugs in treating pain and inflammation, making them a potential focus for developing new analgesic agents (Zygmunt et al., 2015).
Anxiolytic Properties
Research has also explored the anxiolytic properties of purine-2,6-dione derivatives. Selected compounds have demonstrated anxiolytic-like activity in various tests, suggesting their potential use in treating anxiety disorders (Jurczyk et al., 2004).
Structural and Molecular Studies
Structural and molecular studies of this compound and its derivatives have been conducted to understand their binding mechanisms and interactions with various receptors. Such studies contribute to the rational design of new therapeutic agents targeting specific receptors (Chłoń-Rzepa et al., 2014).
Potential Antidepressant Activity
Further research has identified certain derivatives of this compound as potential antidepressants. These findings are based on their receptor affinity profiles and observed antidepressant-like effects in animal models (Chłoń-Rzepa et al., 2015).
Synthesis and Spectroscopic Properties
Studies have also focused on the synthesis and spectroscopic properties of similar compounds, providing valuable insights for the development of new pharmacological agents (Akiyama et al., 1989).
Versatility in Organic Synthesis
The compound's derivatives have been studied for their versatility in organic synthesis, particularly in the formation of various pharmacologically active structures (Liebscher & Jin, 1999).
properties
IUPAC Name |
7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O4/c1-15(2)18-7-6-16(3)12-19(18)34-14-17(31)13-30-20-21(28(5)24(33)26-22(20)32)25-23(30)29-10-8-27(4)9-11-29/h6-7,12,15,17,31H,8-11,13-14H2,1-5H3,(H,26,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXNOWCZBDVKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide](/img/structure/B2764392.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2764394.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyloxy)acetamide](/img/structure/B2764395.png)
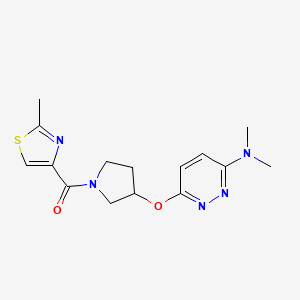

![[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2764399.png)
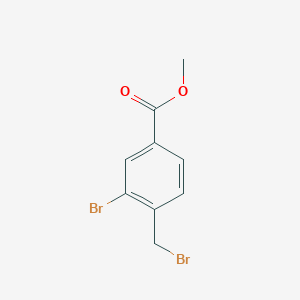
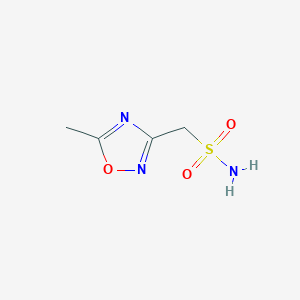
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3,5-dimethoxyphenyl)methoxy]pyran-4-one](/img/structure/B2764404.png)

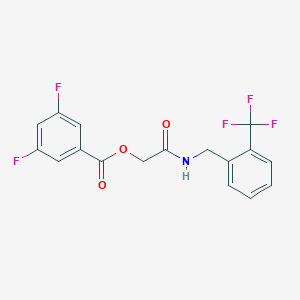
![N-cyclopentyl-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2764409.png)
![N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide](/img/structure/B2764411.png)
